4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid
Description
The compound 4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid is a structurally complex pyrazole derivative characterized by:
- Two pyrazole cores: Each pyrazole ring is substituted with a 4-sulfophenyl group (-C₆H₄SO₃H) and a carboxylic acid (-COOH).
- Conjugated dienylidene bridge: A penta-2,4-dienylidene chain links the two pyrazole moieties, enabling extended π-conjugation.
- Electron-withdrawing groups: The sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups enhance solubility in polar solvents and influence electronic properties .
Estimated Molecular Formula: C₂₅H₁₈N₄O₁₀S₂ (calculated from IUPAC name).
Molecular Weight: ~602.6 g/mol.
Properties
IUPAC Name |
4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O12S2/c30-22-18(20(24(32)33)26-28(22)14-6-10-16(11-7-14)42(36,37)38)4-2-1-3-5-19-21(25(34)35)27-29(23(19)31)15-8-12-17(13-9-15)43(39,40)41/h1-13,26H,(H,32,33)(H,34,35)(H,36,37,38)(H,39,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWLWTCFYLNAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)C=CC=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O12S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100252 | |
| Record name | 4-[5-[3-Carboxy-1,5-dihydro-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-1,3-pentadien-1-yl]-5-hydroxy-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32425-62-0 | |
| Record name | 4-[5-[3-Carboxy-1,5-dihydro-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-1,3-pentadien-1-yl]-5-hydroxy-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-[3-carboxy-5-hydroxy-1-(4-sulphophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of substituted pyrazole rings bearing carboxylic acid and sulfonic acid groups.
- Formation of a conjugated pentadienylidene linker bridging two pyrazole moieties.
- Introduction of sulfonic acid groups on the phenyl rings to enhance water solubility and dye properties.
- Final conversion to dipotassium salt for stability and usability in aqueous media.
Stepwise Synthetic Route
Step 1: Synthesis of 4-sulfophenyl-substituted pyrazole intermediates
- Starting from 4-aminobenzenesulfonic acid or its derivatives, pyrazole rings are formed via condensation with appropriate β-diketones or 1,3-dicarbonyl compounds.
- The pyrazole ring is functionalized at the 3- and 5-positions with keto and carboxyl groups, respectively, through controlled oxidation and carboxylation reactions.
Step 2: Formation of the conjugated pentadienylidene linker
- The key conjugated linker is formed by a Knoevenagel condensation or aldol-type condensation between aldehyde-functionalized pyrazole intermediates and active methylene compounds.
- This step yields the penta-2,4-dienylidene bridge connecting the two pyrazole units, establishing the extended conjugation responsible for the dye's chromophore.
Step 3: Sulfonation and salt formation
- Sulfonic acid groups are introduced or retained on the phenyl rings to increase water solubility.
- The free acid form is neutralized with potassium hydroxide to generate the dipotassium salt, enhancing stability and solubility for practical applications.
Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyrazole ring formation | β-Diketone + 4-aminobenzenesulfonic acid, acidic or basic catalysis | Temperature 80–120 °C, solvent: ethanol or water |
| 2 | Knoevenagel condensation | Aldehyde-functionalized pyrazole + active methylene compound, base catalyst (e.g., piperidine) | Room temperature to 60 °C, solvent: ethanol or DMF |
| 3 | Sulfonation (if needed) | Fuming sulfuric acid or chlorosulfonic acid (if sulfonation not pre-installed) | Low temperature to control substitution pattern |
| 4 | Salt formation | Neutralization with KOH or K2CO3 | Aqueous medium, pH ~7–9 |
Analytical Data and Characterization
Retrosynthetic Analysis and Synthetic Planning
- Retrosynthetic disconnection focuses on breaking the molecule at the pentadienylidene linker to yield two pyrazole-containing fragments.
- AI-assisted synthesis planning tools (e.g., Pistachio, Reaxys databases) predict feasible one-step or multi-step routes involving pyrazole ring formation and subsequent coupling reactions.
- The key challenge is controlling regioselectivity and maintaining sulfonic acid groups during synthesis.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Key Points |
|---|---|---|
| Starting Materials | 4-Aminobenzenesulfonic acid, β-diketones, aldehyde intermediates | Commercially available or synthesized in lab |
| Core Reaction Types | Pyrazole ring formation, Knoevenagel condensation, sulfonation | Multi-step synthesis with purification steps |
| Reaction Conditions | Mild to moderate temperatures, acidic/basic catalysis | Solvent choice critical for solubility and yield |
| Salt Formation | Neutralization with potassium bases | Produces dipotassium salt for stability |
| Purification | Recrystallization, chromatography | Ensures high purity for research and applications |
Additional Notes on Industrial and Laboratory Scale Synthesis
- Industrial production employs large-scale reactors with precise control over temperature, pH, and reagent addition to optimize yield and purity.
- The compound’s water solubility due to sulfonic acid groups facilitates isolation and formulation as dipotassium salt.
- Handling of sulfonation reagents requires caution due to their corrosive nature.
- The synthetic route is adaptable to produce analogs by varying substituents on the pyrazole or phenyl rings.
This comprehensive overview consolidates the known preparation methods of 4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid, emphasizing the multi-step synthesis involving pyrazole ring construction, conjugated linker formation, sulfonation, and salt formation. The data tables and reaction insights provide a detailed guide for researchers aiming to synthesize or modify this compound for dye applications or related research.
Chemical Reactions Analysis
Types of Reactions
4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohols or aldehydes to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.
Scientific Research Applications
4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Sulfonic Acid Groups : Present in the target compound and CAS 25739-64-4, these groups improve water solubility, making them suitable for aqueous applications (e.g., dyes or pharmaceuticals) .
- Azo vs. Dienylidene Bridges : Azo-linked compounds (CAS 25739-64-4) exhibit strong chromophoric properties, while the dienylidene bridge in the target compound may enhance UV/Vis absorption due to extended conjugation .
- Ester vs. Carboxylic Acid : Ethyl esters (e.g., ) increase lipophilicity, whereas carboxylic acids (target compound) favor ionic interactions in biological systems .
Synthetic Routes: The target compound likely requires multi-step synthesis, including condensation for the dienylidene bridge and sulfonation. Similar methods are noted in pyrazole-5-carboxylic acid derivatives (e.g., Suzuki coupling in , demethylation using BBr₃ in ).
Biological and Industrial Relevance :
- Dyes : Azo-based compounds (CAS 25739-64-4) are widely used in textiles .
- Pharmaceuticals : Carboxylic acid-containing pyrazoles (target compound, ) may interact with biological targets (e.g., enzymes or receptors) due to hydrogen-bonding capabilities.
- Antioxidant/Anti-inflammatory Activity : Pyrazole derivatives with hydroxyl or sulfonic groups (e.g., ) show promise in mitigating oxidative stress, though specific data for the target compound is lacking.
Biological Activity
The compound 4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid, often referred to as a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the field of oncology. Its complex structure suggests multiple mechanisms of action, which are crucial for its therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrazole core with various functional groups that enhance its biological activity. The presence of sulfophenyl groups and carboxylic acid moieties suggests potential interactions with biological targets, such as enzymes and receptors.
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.83 ± 0.07 | c-Met kinase inhibition |
| MCF-7 (Breast) | 0.15 ± 0.08 | Induces apoptosis |
| HeLa (Cervical) | 2.85 ± 0.74 | Cell cycle arrest |
These values indicate that the compound could be a potent inhibitor of tumor growth through various mechanisms, including apoptosis induction and cell cycle disruption .
Mechanistic Studies
Mechanistic studies involving compounds related to the target compound have revealed several pathways through which they exert their effects:
- Inhibition of Kinases : The compound has been shown to inhibit c-Met kinase at nanomolar levels, which is crucial for tumor progression and metastasis.
- Induction of Apoptosis : Studies using Annexin V-FITC staining have confirmed that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with the compound leads to G1 phase arrest in several cancer cell lines .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Study on Lung Cancer : A study found that a structurally similar pyrazole compound significantly reduced tumor size in A549 xenograft models, suggesting strong in vivo efficacy.
- Breast Cancer Trials : In clinical trials involving MCF-7 cells, the compound demonstrated a marked decrease in cell viability, reinforcing its potential as a therapeutic agent against breast cancer.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing pyrazole-carboxylic acid derivatives like this compound?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, pyrazole cores can be formed via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization using acid anhydrides or chlorides . Characterization relies on IR spectroscopy (to confirm carbonyl and sulfonic acid groups), ¹H/¹³C-NMR (to verify substituent positions and dienylidene conjugation), and mass spectrometry (to confirm molecular weight). Elemental analysis ensures purity .
Q. How are biological activities (e.g., anti-inflammatory) evaluated for such compounds?
- Methodological Answer : Standard assays include:
- Carrageenan-induced paw edema in rodent models to assess anti-inflammatory activity.
- Hot-plate or acetic acid-induced writhing tests for analgesic effects.
- Ulcerogenicity studies to evaluate gastrointestinal safety, often via histopathological analysis of gastric mucosa .
Q. What computational tools are used to predict the electronic or structural properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model charge distribution and conjugation effects in the dienylidene backbone. Molecular docking studies predict interactions with targets like cyclooxygenase (COX) enzymes .
Q. How should researchers handle stability and reactivity concerns during experiments?
- Methodological Answer : Store the compound in anhydrous conditions (due to hygroscopic sulfonic acid groups) and avoid strong oxidizers. Use glove boxes or desiccators for moisture-sensitive steps. Reactivity with amines or alcohols necessitates pre-screening for unwanted adduct formation .
Advanced Research Questions
Q. How can synthetic yields be optimized for the penta-2,4-dienylidene backbone?
- Methodological Answer : Key strategies include:
- Catalytic systems : Pd(PPh₃)₄ in degassed DMF/H₂O improves coupling efficiency for dienylidene formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfophenyl substituents.
- Temperature control : Stepwise heating (60°C → 80°C) prevents decomposition of conjugated intermediates .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer : Discrepancies in ¹H-NMR peaks (e.g., pyrazole proton splitting) arise from tautomerism or solvent effects. Use:
- Variable-temperature NMR to identify tautomeric equilibria.
- COSY/NOESY to confirm through-space couplings in conjugated systems.
- Deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?
- Methodological Answer :
- Sulfophenyl groups : Critical for solubility and hydrogen bonding with COX-2’s Arg-120. Removal reduces anti-inflammatory activity .
- Dienylidene conjugation : Extending conjugation (e.g., replacing penta-2,4-dienylidene with hepta-2,4,6-trienylidene) increases π-π stacking with hydrophobic enzyme pockets .
Q. How can discrepancies in biological activity data across studies be addressed?
- Methodological Answer : Inconsistent IC₅₀ values may stem from assay variability. Mitigate by:
- Standardizing protocols : Use identical cell lines (e.g., RAW 264.7 macrophages for COX-2 inhibition).
- Positive controls : Include celecoxib or indomethacin to calibrate activity thresholds.
- Statistical validation : Apply ANOVA to compare replicates across labs .
Q. What hybrid techniques combine experimental and computational data for structural validation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
